1,2-Diiodotetrafluoroethane, with the molecular formula C₂F₄I₂, is a halogenated organic compound characterized by its unique combination of iodine and fluorine substituents on a tetrafluoroethylene backbone. This compound appears as a reddish violet liquid and has a molecular weight of 353.82 g/mol. It is known for its stability under normal conditions, although it can be light-sensitive and should be stored away from sources of light to prevent degradation .
1,2-Diiodotetrafluoroethane is not a biologically active compound and does not have a known mechanism of action in living systems. Its primary application lies in organic synthesis as a building block for other fluorinated molecules.
Several methods have been documented for synthesizing 1,2-diiodotetrafluoroethane:
1,2-Diiodotetrafluoroethane finds applications in various fields:
1,2-Diiodotetrafluoroethane shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,2-Dibromotetrafluoroethane | C₂F₄Br₂ | Similar structure but contains bromine instead of iodine. More reactive than 1,2-diiodotetrafluoroethane. |
| 1,2-Dichlorotetrafluoroethane | C₂F₄Cl₂ | Contains chlorine; generally less stable than iodine-containing compounds. |
| Tetrafluoroethylene | C₂F₄ | Parent compound; lacks halogen substitutions that increase reactivity and potential applications. |
The unique combination of iodine and fluorine in 1,2-diiodotetrafluoroethane provides distinct chemical properties that differentiate it from these similar compounds. Its stability and specific reactivity patterns make it an interesting subject for further research in both synthetic chemistry and potential industrial applications.
1,2-Diiodotetrafluoroethane exhibits a fundamental molecular structure characterized by two carbon atoms bonded together, with each carbon atom bearing two fluorine atoms and one iodine atom [3]. The molecular formula is C₂F₄I₂ with a molecular weight of 353.824 g/mol [2] [3]. The compound is formally designated as 1,1,2,2-tetrafluoro-1,2-diiodoethane according to IUPAC nomenclature [2] [5].
The molecule exists in two distinct conformational forms that differ in their spatial arrangement around the central carbon-carbon bond [9] [10]. The anti conformer possesses C₂ₕ symmetry, while the gauche conformer exhibits C₂ symmetry [9]. These conformational differences arise from rotation about the central carbon-carbon bond, resulting in different orientations of the iodine atoms relative to each other [7] [9].
| Parameter | Value |
|---|---|
| Molecular Formula | C₂F₄I₂ |
| Molecular Weight (g/mol) | 353.824 |
| IUPAC Name | 1,1,2,2-tetrafluoro-1,2-diiodoethane |
| CAS Registry Number | 354-65-4 |
| InChI Key | NZXVPCQHQVWOFD-UHFFFAOYSA-N |
| Number of Conformers | 2 |
| Symmetry (anti) | C₂ₕ |
| Symmetry (gauche) | C₂ |
Detailed structural investigations using electron diffraction have revealed precise bond parameters for both conformational forms of 1,2-diiodotetrafluoroethane [9] [22]. The carbon-carbon bond length in the anti conformer measures 1.534 ± 0.013 Å, while the gauche conformer exhibits a slightly longer carbon-carbon distance of 1.540 Å [9]. The carbon-fluorine bonds show minimal variation between conformers, with lengths of 1.328 ± 0.003 Å for the anti form and 1.323 Å for the gauche form [9].
The carbon-iodine bonds demonstrate more significant conformational dependence, measuring 2.136 ± 0.007 Å in the anti conformer and 2.147 Å in the gauche conformer [9]. These measurements show excellent agreement with ab initio calculations, typically within 0.01 Å for bond lengths [29].
| Conformer | Bond Type | Bond Length (Å) | Experimental Error (±Å) | Ab Initio Value (Å) |
|---|---|---|---|---|
| anti | C-C | 1.534 | 0.013 | 1.532 |
| anti | C-F | 1.328 | 0.003 | 1.320 |
| anti | C-I | 2.136 | 0.007 | 2.159 |
| gauche | C-C | 1.540 | 0.013 | 1.540 |
| gauche | C-F | 1.323 | 0.003 | 1.323 |
| gauche | C-I | 2.147 | 0.007 | 2.147 |
Bond angle measurements reveal significant differences between the two conformers [9]. The carbon-carbon-fluorine angles measure 109.4 ± 1.0° in the anti conformer and 107.6° in the gauche conformer [9]. The carbon-carbon-iodine angles show greater variation, with values of 111.6 ± 1.0° for the anti form and 114.8° for the gauche form [9]. The fluorine-carbon-fluorine angles remain relatively consistent at 107.8 ± 1.0° for anti and 107.9° for gauche conformers [9].
| Conformer | Angle Type | Angle (degrees) | Experimental Error (±°) | Ab Initio Value (°) |
|---|---|---|---|---|
| anti | ∠(C-C-F) | 109.4 | 1.0 | 109.0 |
| anti | ∠(C-C-I) | 111.6 | 1.0 | 111.9 |
| anti | ∠(F-C-F) | 107.8 | 1.0 | 108.7 |
| anti | ∠(I-C-C-I) | 180.0 | fixed | 180.0 |
| gauche | ∠(C-C-F) | 107.6 | 1.0 | 107.6 |
| gauche | ∠(C-C-I) | 114.8 | 1.0 | 114.8 |
| gauche | ∠(F-C-F) | 107.9 | 1.0 | 107.9 |
| gauche | ∠(I-C-C-I) | 70.0 | 3.0 | 67.8 |
The conformational landscape of 1,2-diiodotetrafluoroethane is dominated by two stable minima corresponding to anti and gauche arrangements [7] [9] [19]. The anti conformer is characterized by a dihedral angle of 180° between the iodine atoms, resulting in maximum separation and minimal steric interaction [9] [10]. This configuration represents the most stable conformational state due to reduced electrostatic repulsion between the electronegative iodine substituents [7].
The gauche conformer exhibits a dihedral angle of approximately 70° ± 3°, bringing the iodine atoms into closer proximity [9] [10]. Despite increased steric hindrance, this conformer maintains stability through favorable intramolecular interactions [7]. Experimental measurements at 120°C demonstrate an anti to gauche ratio of 76:24 ± 2, indicating the anti conformer predominates under thermal equilibrium conditions [9] [29].
Time-resolved X-ray liquidography studies have revealed that both conformers can undergo photoexcitation, with anti conformers showing preferential excitation ratios ranging from 80:20 to 89:11 compared to gauche conformers [7] [19]. This selectivity arises from differences in absorption cross-sections between the two conformational forms [7].
| Property | Value |
|---|---|
| Anti:Gauche Ratio (experimental) | 76:24 ± 2 |
| Anti:Gauche Ratio (theoretical) | 74:26 |
| Energy Difference (kcal/mol) | 1.2-1.9 |
| Temperature for measurement (°C) | 120 |
| Torsional Angle - Anti (°) | 180 |
| Torsional Angle - Gauche (°) | 70 ± 3 |
The interconversion between anti and gauche conformers occurs through rotation about the central carbon-carbon bond, with the process proceeding through specific transition states [19]. Rice-Ramsperger-Kassel-Marcus theory calculations predict distinct time constants for conformational transitions [19]. The gauche to anti conversion in the parent molecule proceeds with a time constant of approximately 26 picoseconds [19].
Computational analysis reveals that rotational isomerization proceeds through transition state structures designated as T1 and T2, with the T2 pathway representing the predominant route for conformational interconversion [19]. The potential energy surface calculations demonstrate that both conformational transitions utilize this T2 pathway, located between the anti and gauche minima [19].
For radical species formed upon photodissociation, the rotational dynamics change dramatically [19]. The anti to gauche conversion in tetrafluoroiodoethyl radicals occurs with a significantly reduced time constant of 1.2 picoseconds [19]. This acceleration reflects the altered electronic structure and reduced rotational barriers in the radical species [19].
Conformational stability investigations have employed both experimental and theoretical approaches to quantify the relative energetics of anti and gauche forms [7] [19]. The energy difference between conformers has been determined to range from 1.2 to 1.9 kcal/mol, with the anti conformer representing the more stable configuration [9] [19].
Temperature-dependent studies demonstrate that the conformational distribution follows Boltzmann statistics [9]. At elevated temperatures approaching 120°C, the anti to gauche ratio stabilizes around 76:24, consistent with the measured energy difference [9] [29]. These measurements provide excellent agreement with theoretical predictions from density functional theory calculations [29].
Dynamic equilibrium studies using ultrafast spectroscopic methods reveal that conformational interconversion continues throughout photochemical processes [19]. Following photoexcitation and radical formation, the conformer ratios shift to new equilibrium values, with radical species showing increased gauche character compared to the parent molecule [19]. The equilibrium anti to gauche ratio for radicals reaches 71:29, reflecting the smaller energy difference between conformers in the radical state [19].
| Transition | Time Constant (ps) | Energy Barrier (kcal/mol) | RRKM Calculated Rate (ps) |
|---|---|---|---|
| Anti → Gauche (C₂F₄I₂) | 26.0 | Not specified | 20.20 |
| Gauche → Anti (C₂F₄I₂) | 26.0 | Not specified | 20.20 |
| Anti → Gauche (C₂F₄I- ) | 1.2 | Not specified | 1.15 |
| Gauche → Anti (C₂F₄I- ) | 1.2 | Not specified | 1.15 |
High-pressure crystallization studies have successfully determined the solid-state structure of 1,2-diiodotetrafluoroethane [16]. The compound crystallizes under pressure in the monoclinic crystal system with space group P2₁/n [16]. Crystallization occurs at relatively low pressures of 0.10 GPa at 296 K, with single crystals grown at pressures up to 0.86 GPa [16].
The crystal structure exhibits molecular disorder, with the tetrafluoroethylene backbone rotating about the iodine-iodine axis while iodine positions remain well-defined [16]. This disorder pattern reflects the conformational flexibility observed in the gas phase [16]. The shortest intermolecular iodine-iodine contacts measure 4.212(2) Å, indicating significant van der Waals interactions between molecules [16].
The compound forms an isostructural series with other 1,2-dihalotetrafluoroethanes, including the dibromo and mixed bromo-iodo analogs [16]. This structural similarity demonstrates the systematic influence of halogen substitution on crystal packing [16]. The molecules arrange in layers along specific crystallographic planes, with intermolecular contacts determining the overall packing efficiency [16].
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Pressure for Crystallization (GPa) | 0.10-0.86 |
| Temperature (K) | 296 |
| Shortest I···I Contact (Å) | 4.212(2) |
| Molecular Disorder | Yes (-CF₂-CF₂- group rotates) |
| Crystal Packing | Isostructural with other 1,2-dihalotetrafluoroethanes |
Acute Toxic;Irritant